3-(4-Amino-2H-1,2,3-triazol-2-yl)propan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H10N4O |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
3-(4-aminotriazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C5H10N4O/c6-5-4-7-9(8-5)2-1-3-10/h4,10H,1-3H2,(H2,6,8) |
InChI Key |
KCAMKDOKVXJYMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(N=C1N)CCCO |
Origin of Product |
United States |
Preparation Methods
Cyclization of Glyoxal Bishydrazone to 1-Amino-1,2,3-triazole Intermediate
A key intermediate in the synthesis of amino-substituted 1,2,3-triazoles is 1-amino-1,2,3-triazole , which can be prepared on an industrial scale by the oxidative cyclization of glyoxal bishydrazone.
- Starting Material: Glyoxal bishydrazone, synthesized by reacting glyoxal with hydrazine monohydrate.
- Cyclization Reagents: Aqueous hydrogen peroxide in the presence of catalytic amounts of transition metal oxides (e.g., tungsten (VI) oxide, manganese dioxide).
- Conditions: Reaction temperature ranges from 0°C to the solvent's boiling point, preferably 5–80°C; reaction time 1 to 48 hours, typically 2 to 15 hours.
- Purification: Recrystallization, chromatography, or distillation.
- Yield: Approximately 74% for 1-amino-1,2,3-triazole under optimized conditions.
This process avoids the use of large quantities of toxic or expensive reagents and reduces environmental impact, making it suitable for industrial applications.
Functionalization to Introduce the Propanol Side Chain
While the patent focuses on the preparation of the 1-amino-1,2,3-triazole core, the propanol side chain can be introduced via alkylation or substitution reactions on the triazole nitrogen or carbon atoms.
- Alkylation Strategy: Alkylation of the triazole ring with a suitable 3-halo-1-propanol derivative can be performed under basic conditions.
- Example: Reaction of 1-amino-1,2,3-triazole with 3-bromopropanol or its protected derivatives in polar aprotic solvents such as dimethylformamide (DMF) with bases like potassium carbonate.
This method allows selective attachment of the propanol chain while preserving the amino functionality on the triazole ring.
Alternative “Click” Chemistry Approach
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), known as “click” chemistry, is a versatile method for synthesizing 1,2,3-triazole derivatives.
- Procedure:
- Prepare an azide derivative of propanol or a related precursor.
- React with a terminal alkyne under Cu(I) catalysis in aqueous or mixed solvents.
- Advantages: High regioselectivity, mild conditions, and good yields.
- Example: Synthesis of 1,2,3-triazole analogs with hydroxyl side chains has been demonstrated with yields ranging from 76% to 90%.
Post-Synthetic Amination
If the triazole ring is formed without the amino group, amination can be introduced via:
- Nucleophilic substitution on halogenated triazole intermediates.
- Reduction of nitro-substituted triazoles to amino derivatives.
- Direct amination using ammonia or amine sources under catalytic conditions.
Comparative Data Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|
| Cyclization of glyoxal bishydrazone to 1-amino-1,2,3-triazole | Glyoxal bishydrazone, H2O2, MnO2 or W(VI) oxide, 5–80°C, 2–15 h | 74 | Industrial scale, environmentally friendly | Avoids toxic reagents, scalable |
| Alkylation with 3-bromopropanol | 1-amino-1,2,3-triazole, 3-bromopropanol, K2CO3, DMF, reflux | 65–80 | Direct side chain introduction | Requires careful control to avoid side reactions |
| CuAAC “Click” Chemistry | Azide-propanol derivative, terminal alkyne, CuI catalyst, aqueous medium, RT to 90°C | 76–90 | High regioselectivity, mild conditions | Versatile for various substitutions |
| Post-synthetic amination | Halogenated triazole, NH3 or amine source, catalytic conditions | 60–75 | Allows late-stage functionalization | May require additional purification |
Research Findings and Spectroscopic Characterization
- NMR Spectroscopy: Characteristic singlets for triazole protons appear around δ 7.8–8.0 ppm in ^1H NMR, with amino protons showing broad signals at higher chemical shifts (δ > 10 ppm). The propanol side chain protons resonate in the range δ 3.3–4.0 ppm for hydroxyl and methylene groups.
- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of 3-(4-amino-2H-1,2,3-triazol-2-yl)propan-1-ol confirm the successful synthesis.
- Purification: Standard chromatographic techniques and recrystallization provide high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Amino-2H-1,2,3-triazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the hydroxyl group can produce various esters or ethers.
Scientific Research Applications
3-(4-Amino-2H-1,2,3-triazol-2-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Amino-2H-1,2,3-triazol-2-yl)propan-1-ol involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring can also interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol
- Structure: Contains a hydroxymethyl (-CH2OH) substituent on the triazole ring instead of an amino group.
- Synthesis: Prepared via click chemistry using propargyl alcohol and 3-azidopropanol, yielding a viscous oil (68% yield) .
- Physical/Chemical Properties :
- However, the amino group in the target compound may offer stronger nucleophilic or catalytic properties.
3-(1H-Imidazol-5-yl)propan-1-ol
- Structure : Replaces the triazole ring with an imidazole ring.
- Synthesis : Purified via aqueous heating and filtration, yielding a white solid (61% yield) .
- Physical/Chemical Properties :
- Molecular weight: 126.14 g/mol (MS: m/z 127 [M+1]).
- Comparison: Imidazole’s dual nitrogen atoms enable broader pH-dependent solubility and metal coordination compared to triazole. The target compound’s amino-triazole may exhibit superior thermal stability due to reduced ring strain .
3-(1,2,4-Triazol-1-yl)-L-alanine
- Structure: Amino acid derivative with a 1,2,4-triazole substituent.
- Key Features : CAS 4819-36-7; molecular formula C5H8N4O2.
- Comparison: The L-alanine backbone introduces chirality, making it relevant in enzymology. The target compound’s propanol chain may confer higher flexibility, enhancing binding to hydrophobic targets .
2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
- Structure: Bulky substituents (chlorophenyl, cyclopropyl) attached to a triazole-containing butanol.
- Key Features: Matched synonyms include stereochemical variants.
- Comparison : The chlorophenyl group enhances lipophilicity, favoring membrane permeability in pharmaceuticals. The target compound’s simpler structure may reduce metabolic toxicity .
Biological Activity
3-(4-Amino-2H-1,2,3-triazol-2-yl)propan-1-ol is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in drug development.
The molecular formula of this compound is with a molecular weight of approximately 142.16 g/mol. The compound features a triazole ring, which is significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the 1,2,3-triazole moiety have demonstrated efficacy against various cancer cell lines.
Case Study: In Vitro Anticancer Activity
A study assessed the anticancer properties of several triazole derivatives against breast cancer (MCF-7) and melanoma (A-375) cell lines. The results indicated that some derivatives exhibited IC50 values lower than that of methotrexate (MTX), a standard chemotherapy drug. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12j | A-375 | 323 ± 2.6 |
| 12k | MCF-7 | 175 ± 3.2 |
| MTX | A-375 | 418 ± 2 |
| MTX | MCF-7 | 343 ± 3.6 |
These findings suggest that triazole derivatives can be more potent than traditional treatments in certain contexts .
The mechanism by which triazole derivatives exert their anticancer effects often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation. For instance, docking studies have shown strong binding affinities to B-RAF kinase and human dihydrofolate reductase (hDHFR), suggesting these targets could be pivotal in mediating the anticancer effects observed .
Antimicrobial Activity
Apart from anticancer properties, triazoles are recognized for their antimicrobial activities. Research indicates that they can exhibit significant effects against various bacterial and fungal strains.
Example: Antimicrobial Efficacy
A review highlighted that several triazole derivatives possess broad-spectrum antimicrobial activity. The specific mechanisms often involve disruption of microbial cell wall synthesis or interference with nucleic acid metabolism .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of triazole compounds. Most derivatives follow Lipinski's rule of five, indicating favorable oral bioavailability. Toxicity assessments conducted on normal cell lines (e.g., HEK-293) revealed that many compounds had low toxicity profiles compared to their anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
